2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide
CAS No.: 934175-20-9
Cat. No.: VC4882720
Molecular Formula: C5H7ClN4O
Molecular Weight: 174.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934175-20-9 |
|---|---|
| Molecular Formula | C5H7ClN4O |
| Molecular Weight | 174.59 |
| IUPAC Name | 2-(4-chloropyrazol-1-yl)acetohydrazide |
| Standard InChI | InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) |
| Standard InChI Key | ZABGZJAYOAWVQP-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CC(=O)NN)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted with a chlorine atom at the 4-position. The acetohydrazide moiety (-NH-NH-CO-CH₂-) is attached to the nitrogen at the 1-position of the pyrazole ring. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-chloropyrazol-1-yl)acetohydrazide |
| Molecular Formula | C₅H₇ClN₄O |
| SMILES | C1=C(C=NN1CC(=O)NN)Cl |
| InChIKey | ZABGZJAYOAWVQP-UHFFFAOYSA-N |
| Boiling Point | 422.6 ± 25.0 °C |
| Density | 1.61 ± 0.1 g/cm³ |
The chloro group enhances electrophilicity, while the hydrazide moiety enables nucleophilic reactivity, facilitating condensation and cyclization reactions .
Spectroscopic Data
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FT-IR: Key peaks include N-H stretches (3200–3300 cm⁻¹), C=O (1650 cm⁻¹), and C-Cl (750 cm⁻¹) .
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NMR:
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative pathway involves:
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Reaction of 4-chloro-1H-pyrazole with ethyl chloroacetate to form 2-(4-chloro-1H-pyrazol-1-yl)acetate.
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Hydrazinolysis: Refluxing the ester with hydrazine hydrate in ethanol yields the acetohydrazide .
Optimization Parameters:
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Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).
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Temperature: 60–80°C for 6–8 hours.
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Yield: 70–85% after recrystallization from ethanol/water.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to improve efficiency. Key steps include:
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Automated temperature control (±1°C).
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In-line purification via liquid-liquid extraction.
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Quality assurance using HPLC (purity >98%).
Biological Activities
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum activity against pathogens. While direct data for this compound is limited, structural analogs demonstrate:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistically, the chloro group disrupts microbial cell membranes, while the hydrazide moiety inhibits enzyme activity.
| Target | Binding Affinity (ΔG, kcal/mol) |
|---|---|
| HDAC1 | -9.2 |
| HDAC6 | -8.7 |
In vitro assays against MCF-7 breast cancer cells showed 40% inhibition at 50 μM.
Agricultural Applications
Pesticidal Activity
The compound’s chloro-pyrazole motif is effective against Spodoptera frugiperda (fall armyworm):
| Application Rate (g/ha) | Mortality Rate (%) |
|---|---|
| 100 | 85 |
| 200 | 95 |
Nitrification Inhibition
In soil studies, it reduced ammonium-to-nitrate conversion by 60% at 10 ppm, enhancing nitrogen retention.
Comparative Analysis with Analogues
| Compound | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| 2-(4-Chloro-1H-pyrazol-1-yl)acetohydrazide | 25 μM (HDAC1) | 1.2 |
| 2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide | 18 μM (HDAC1) | 0.9 |
| 2-(4-Methyl-1H-pyrazol-1-yl)acetohydrazide | >100 μM | 1.5 |
Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance target binding compared to methyl substituents.
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